molecular formula C20H18N4O2S B5588602 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one

Cat. No. B5588602
M. Wt: 378.4 g/mol
InChI Key: KPHWVLYOXLNXLB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of triazole derivatives, including structures related to “4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one”, often involves regioselective processes from readily accessible precursors. For example, the regioselective synthesis of some 1,2,4-triazole derivatives was achieved from versatile precursors, confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral studies (Behalo et al., 2017).

Molecular Structure Analysis The molecular structure of related compounds is often characterized by spectroscopic techniques and elemental analyses. X-ray crystallography has confirmed the structure of some triazole derivatives, providing detailed insights into their molecular conformation and interactions (Saeed et al., 2014).

Chemical Reactions and Properties The reactivity of triazole derivatives with aldehydes has been studied, leading to the synthesis of various derivatives. These reactions often involve a series of successive steps, such as hydrazinolysis and electrophilic substitution (Zozulynets et al., 2021).

Physical Properties Analysis The physical properties of triazole derivatives, including their crystalline structure and non-covalent molecular interactions, have been explored through techniques like X-ray diffraction and DFT calculations. These studies help in understanding the stability and reactivity of these compounds (Ghosh et al., 2020).

Chemical Properties Analysis The chemical properties of triazole derivatives, including their electrophilic reactions and synthesis via click chemistry, have been extensively studied. These reactions often result in high yields and regioselective products, which are crucial for their biological activity and potential applications (Nesaragi et al., 2021).

properties

IUPAC Name

4-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-18(12-26-15-7-3-2-4-8-15)22-23-20(24)27-13-14-11-19(25)21-17-10-6-5-9-16(14)17/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWVLYOXLNXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=O)NC3=CC=CC=C32)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-1H-quinolin-2-one

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